4-(Piperidine-4-carbonyl)thiomorpholine
Description
4-(Piperidine-4-carbonyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) linked to a piperidine-4-carbonyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the sulfur atom, which can influence bioavailability and metabolic stability. The compound is of interest in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors requiring hydrophobic interactions .
Properties
CAS No. |
1042784-09-7 |
|---|---|
Molecular Formula |
C10H18N2OS |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
piperidin-4-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C10H18N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h9,11H,1-8H2 |
InChI Key |
BQCTURSTCSNDCP-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C(=O)N2CCSCC2 |
Canonical SMILES |
C1CNCCC1C(=O)N2CCSCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiomorpholine derivatives are often compared to morpholine, piperidine, and piperazine analogues due to structural similarities. Below is a detailed analysis:
Structural and Physicochemical Properties
- Thiomorpholine vs. Morpholine :
- The sulfur atom in thiomorpholine increases lipophilicity (clogP ≈ 1.2) compared to morpholine’s oxygen (clogP ≈ 0.5), enhancing membrane permeability .
- Solid-state structures differ significantly: Thiomorpholine derivatives form ribbon-like structures via C–H···S interactions, while morpholine analogues adopt centrosymmetric dimers through C–H···O hydrogen bonds .
- Thiomorpholine vs. Piperidine :
- Thiomorpholine vs. Piperazine :
- Piperazine’s two nitrogen atoms increase polarity, making it more water-soluble but less effective in penetrating lipid bilayers.
Metabolic Stability
- The sulfur in thiomorpholine serves as a “soft spot” for oxidative metabolism, generating sulfoxides and sulfones. For example, oxidation of N-benzyl-thiomorpholinopyrimidin-4-amine yields sulfoxide (7s) and sulfone (7t) derivatives, which can alter target binding .
- Piperidine and morpholine analogues lack this vulnerability, leading to more predictable pharmacokinetics .
Data Tables
Table 1. Physicochemical Comparison
| Property | Thiomorpholine Derivative | Morpholine Derivative | Piperidine Derivative |
|---|---|---|---|
| clogP | 1.2 | 0.5 | 1.0 |
| Log S | −3.5 | −2.8 | −2.2 |
| Hydrogen Bonding Pattern | C–H···S ribbons | C–H···O dimers | Variable |
| Metabolic Soft Spot | Sulfur oxidation | None | None |
Preparation Methods
Synthetic Route Overview
The synthesis of 4-(Piperidine-4-carbonyl)thiomorpholine typically involves the formation of an amide bond between a piperidine derivative and a thiomorpholine-containing acid or acid derivative. The key synthetic strategies include:
- Activation of the carboxylic acid or acid derivative on the thiomorpholine ring.
- Coupling with piperidine or its derivatives to form the carbonyl linkage.
- Purification and characterization of the final compound.
Reported Preparation Method from Pyrimidine-Linked Thiomorpholine Derivatives
A comprehensive synthetic approach was documented in a study focusing on pyrimidine derivatives linked with piperidine, morpholine, and thiomorpholine moieties. The preparation of 4-(piperidine-1-carboxamido)phenyl derivatives, closely related to this compound, involved the following key steps:
- Step 1: Preparation of methyl 4-(2-methylpyrimidin-4-yl)benzoate via reaction of methyl 4-(3-oxoprop-1-ynyl)benzoate with acetamidamide hydrochloride in dry acetonitrile under microwave conditions.
- Step 2: Hydrolysis of the methyl ester to obtain 4-(2-methylpyrimidin-4-yl)benzoic acid using lithium hydroxide in a THF-water-ethanol mixture.
- Step 3: Conversion of the acid to the corresponding acid chloride using phosphorus pentachloride (PCl5), followed by reaction with piperidine, morpholine, thiomorpholine, or N-methylpiperazine to form the carboxamide (4-(4-(piperidine/morpholine/thiomorpholine/N-methylpiperazine-1-carboxamido)phenyl)pyrimidine derivatives).
- Step 4: Oxidation with selenium dioxide in pyridine to yield the carboxylic acid derivatives.
- Step 5: Final coupling with hydrazide derivatives to obtain target compounds.
This method highlights the use of thiomorpholine as a nucleophilic amine component reacting with activated acid derivatives to form the amide bond characteristic of this compound analogs.
Key Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Ester formation | Methyl 4-(3-oxoprop-1-ynyl)benzoate, acetamidamide HCl, dry acetonitrile, Na2CO3, microwave at 90°C | Microwave-assisted synthesis for efficiency |
| 2 | Ester hydrolysis | LiOH·H2O in THF-water-ethanol, 12 h stirring | Mild basic hydrolysis |
| 3 | Acid chloride formation & amidation | PCl5, followed by piperidine/thiomorpholine, 100°C, 1 h | Formation of carboxamide bond |
| 4 | Oxidation | SeO2 in pyridine, 100°C, 2 h | Oxidative modification |
| 5 | Coupling with hydrazide | Reflux with phosphorous oxychloride, neutralization and recrystallization | Final product purification |
Purification and Characterization
- Purification: The products were purified by column chromatography using silica gel (100-200 mesh) and eluted with appropriate solvent mixtures (e.g., ethyl acetate-hexane).
- Characterization: Confirmed by IR, ^1H NMR, and ^13C NMR spectroscopy, showing characteristic signals for amide carbonyl (around 165-170 ppm in ^13C NMR), aromatic and aliphatic protons, and functional groups such as thiomorpholine ring protons.
Data Table Summarizing Key Preparation Parameters
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